molecular formula C15H16N2O3 B1493179 Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098113-02-9

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1493179
CAS No.: 2098113-02-9
M. Wt: 272.3 g/mol
InChI Key: BWXXBGNPXROBOF-UHFFFAOYSA-N
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Description

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a complex organic compound with a unique structure that combines a pyridazine ring with an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate include other pyridazine derivatives and compounds with similar functional groups, such as:

  • Ethyl 6-(4-methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
  • Ethyl 6-(4-isopropylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
  • Ethyl 6-(4-tert-butylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Uniqueness

What sets this compound apart is its specific ethylphenyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

ethyl 3-(4-ethylphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-10-5-7-11(8-6-10)13-9-12(14(18)17-16-13)15(19)20-4-2/h5-9H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXBGNPXROBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=O)C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
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Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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